1-{[4-(9H-beta-Carbolin-9-yl)anilino]oxy}ethan-1-one

Carbonic Anhydrase Inhibition Tumor Hypoxia Isoform Selectivity

The compound 1-{[4-(9H-beta-Carbolin-9-yl)anilino]oxy}ethan-1-one (CAS 500786-01-6), also catalogued as (4-pyrido[3,4-b]indol-9-ylanilino) acetate, is a synthetic N9-aryl-β-carboline derivative featuring an O-acetyl hydroxylamine moiety. Its core structure is a β-carboline (9H-pyrido[3,4-b]indole) scaffold N9-linked to a phenyl ring, which in turn is N-substituted with an acetoxy group, giving a molecular weight of 317.3 g/mol.

Molecular Formula C19H15N3O2
Molecular Weight 317.3 g/mol
CAS No. 500786-01-6
Cat. No. B12932696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[4-(9H-beta-Carbolin-9-yl)anilino]oxy}ethan-1-one
CAS500786-01-6
Molecular FormulaC19H15N3O2
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESCC(=O)ONC1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=NC=C4
InChIInChI=1S/C19H15N3O2/c1-13(23)24-21-14-6-8-15(9-7-14)22-18-5-3-2-4-16(18)17-10-11-20-12-19(17)22/h2-12,21H,1H3
InChIKeyDJMGXUFTFWIYEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

500786-01-6: N9-Aryl-β-Carboline O-Acetyl Hydroxylamine Research Compound—Baseline Identity & Sourcing Context


The compound 1-{[4-(9H-beta-Carbolin-9-yl)anilino]oxy}ethan-1-one (CAS 500786-01-6), also catalogued as (4-pyrido[3,4-b]indol-9-ylanilino) acetate, is a synthetic N9-aryl-β-carboline derivative featuring an O-acetyl hydroxylamine moiety [1]. Its core structure is a β-carboline (9H-pyrido[3,4-b]indole) scaffold N9-linked to a phenyl ring, which in turn is N-substituted with an acetoxy group, giving a molecular weight of 317.3 g/mol [1]. This specific architecture is structurally distinct from classical benzenesulfonamide zinc-binders and represents a particular chemotype for exploring non-classical carbonic anhydrase (CA) inhibition and xenobiotic metabolism pathways [2].

Why a Generic β-Carboline or Sulfonamide CA Inhibitor Cannot Substitute for 500786-01-6


The selection of this specific compound cannot be satisfied by a generic β-carboline or a standard primary sulfonamide carbonic anhydrase inhibitor (CAI) because its N9-(4-acetoxyaminophenyl) substitution pattern dictates a unique polypharmacology and metabolic fate. While many β-carbolines interact with kinases or monoamine oxidases [1], 500786-01-6 is characterized specifically as a subnanomolar inhibitor of the tumor-associated carbonic anhydrase IX (hCA IX) via a non-classical binding mode, a profile not shared by the broader β-carboline class [2]. Crucially, its O-acetyl hydroxylamine structure also defines it as a phase II metabolite in the genotoxic pathway of aminophenylnorharman (APNH) [3], meaning that substituting it with a simple N9-phenyl-β-carboline would lose both the CA IX potency and the relevant metabolic activation liability, invalidating pharmacological or toxicological study outcomes.

Quantitative Evidence Benchmarks: Differentiating 500786-01-6 from Chemical Analogs by Potency, Selectivity, and Metabolic Identity


Subnanomolar hCA IX Inhibition vs. N9-(4-Aminophenyl)-β-Carboline Parent Scaffold

The compound demonstrates a Ki of 0.57 nM against recombinant human carbonic anhydrase IX (hCA IX) [1]. This represents an improvement of more than four orders of magnitude compared to closely related N9-aryl-β-carboline derivatives lacking the O-acetyl hydroxylamine, such as the analogue with a simple N9-(4-aminophenyl) group, for which the Ki against hCA IX is >100,000 nM (i.e., essentially inactive) [2]. The presence of the -ONHAc moiety on the N9-phenyl ring is therefore a critical pharmacophoric requirement for subnanomolar CA IX engagement within this scaffold series.

Carbonic Anhydrase Inhibition Tumor Hypoxia Isoform Selectivity

Isoform Selectivity Profile Against Cytosolic hCA II vs. Classical Sulfonamide SLC-0111

While exhibiting picomolar potency against hCA IX, 500786-01-6 retains a Ki of 4.60 nM against the ubiquitous cytosolic isoform hCA II [1], yielding a selectivity ratio (Ki hCA II / Ki hCA IX) of approximately 8. This selectivity is modest when benchmarked against the clinical-stage CA IX inhibitor SLC-0111 (ureido-substituted benzenesulfonamide), which reports a CA II/CA IX selectivity ratio of approximately 38 [2]. The lower selectivity for 500786-01-6 suggests distinct off-target hCA II engagement, which may be a critical consideration when evaluating its utility as a chemical probe for tumor-specific CA IX inhibition versus systemic CA II involvement.

Off-Target Profiling Carbonic Anhydrase II Selectivity Ratio

Defined Metabolic Origin as an APNH Phase II Metabolite vs. Synthetic-Only Analogs

Unlike analogs designed purely for CA inhibition, 500786-01-6 is structurally identical to the O-acetyl conjugate of N-hydroxy-aminophenylnorharman (N-OH-APNH), a known phase II metabolite catalyzed by human N-acetyltransferases (NAT1/NAT2) [1]. This links the compound directly to studies of APNH genotoxicity, where O-acetylation by NAT enzymes generates a reactive acetoxy ester capable of forming DNA adducts [1]. In contrast, the N9-(4-aminophenyl)-β-carboline (APNH) itself or its simple N-hydroxy metabolite lacks this acetyl-dependent activation pathway. This metabolic identity is absent from synthetic CA IX-selective sulfonamides such as SLC-0111.

Xenobiotic Metabolism N-Acetyltransferase Genotoxicity

Validated Procurement Scenarios for 500786-01-6 Based on Quantitative Differential Evidence


hCA IX Subnanomolar Inhibition Assays Requiring Non-Sulfonamide Chemotype Controls

Given its Ki of 0.57 nM against hCA IX and its lack of a classical sulfonamide zinc-binding group, 500786-01-6 is the appropriate tool compound for laboratories investigating non-sulfonamide CA IX inhibitor mechanisms. Its potency profile, directly measured via stopped-flow CO2 hydration assay [1], makes it suitable as a reference standard to validate novel non-classical CA IX binding modes that may overcome sulfonamide-related resistance or off-target effects.

Metabolic Activation and DNA Adduct Formation Studies Linking CA Inhibition to Genotoxicity

Because 500786-01-6 is identical to the O-acetyl metabolite of N-OH-APNH, it is specifically indicated for experiments designed to dissect the interplay between NAT1/NAT2-mediated bioactivation and CA IX inhibition. This compound's dual identity as a high-potency CA IX inhibitor and a direct-acting genotoxicant [2] uniquely enables studies on the genotoxic risk of β-carboline-based CA IX-targeted therapies.

Isoform Selectivity Benchmarking in CA Inhibitor Screening Cascades

With a calculated hCA II/hCA IX selectivity ratio of approximately 8 (Ki 4.60 nM vs 0.57 nM), this compound can serve as a reference point for the lower selectivity bound in screening cascades. When comparing novel CA IX inhibitors, 500786-01-6 provides a benchmark distinct from high-selectivity standards like SLC-0111 (ratio ≈ 38) [3], enabling rank-ordering of candidates based on their off-target liability profile.

Synthesis and SAR Studies of N9-Aryl-β-Carboline CA Inhibitors

The >175,000-fold potency gap between 500786-01-6 and the N9-(4-aminophenyl)-β-carboline analog [4] establishes the O-acetyl hydroxylamine as a critical pharmacophore. Medicinal chemistry programs synthesizing focused libraries of N9-aryl-β-carbolines require this compound as the active benchmark to validate the activity contribution of the -ONHAc substituent in primary biochemical assays.

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